molecular formula C15H14N4OS2 B2623642 N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide CAS No. 341968-19-2

N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide

Cat. No.: B2623642
CAS No.: 341968-19-2
M. Wt: 330.42
InChI Key: QUGUGJRMGCPLMA-UHFFFAOYSA-N
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Description

N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring system, a thiophene ring, and a methylsulfanyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiolating agents such as methylthiol or its derivatives.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide in the presence of a base.

    Coupling of the Quinazoline and Thiophene Rings: The final step involves the coupling of the quinazoline and thiophene rings through a hydrazide linkage. This can be achieved by reacting the quinazoline derivative with a thiophene-2-carbohydrazide under appropriate conditions.

Industrial Production Methods

Industrial production of N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, base such as triethylamine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydro or tetrahydroquinazoline derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The quinazoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methylsulfanyl group may enhance the compound’s binding affinity and specificity towards its targets. The thiophene ring can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives, known for their antimicrobial properties.

    Methylsulfanyl Compounds: Compounds such as methylthioadenosine, which has various biological activities.

Uniqueness

N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide is unique due to its combination of a quinazoline ring, a thiophene ring, and a methylsulfanyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-methyl-N'-(2-methylsulfanylquinazolin-4-yl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-19(18-14(20)12-8-5-9-22-12)13-10-6-3-4-7-11(10)16-15(17-13)21-2/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGUGJRMGCPLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC2=CC=CC=C21)SC)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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